Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)21-11-9-14(10-12-21)13-20-18(22)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14H,9-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGIUXBOIARFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
The synthesis of methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate typically follows a three-step sequence:
- Formation of the piperidine-carboxylate backbone via esterification or carboxylation of a piperidine precursor.
- Introduction of the naphthamido moiety through amidation using 1-naphthoyl chloride.
- Purification and isolation via recrystallization or column chromatography.
A representative procedure involves reacting methyl 4-(aminomethyl)piperidine-1-carboxylate with 1-naphthoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (Et₃N) is employed as a base to neutralize HCl generated during the reaction. The reaction mixture is stirred at 0°C for initial activation, followed by gradual warming to room temperature to complete the amidation.
Key reaction :
$$
\text{Methyl 4-(aminomethyl)piperidine-1-carboxylate} + \text{1-naphthoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}
$$
Alternative Pathways
A patent-derived method utilizes N,N-diethyl-1-methylpiperidine-4-carboxamide as a starting material, which undergoes Grignard reagent-mediated coupling with 2,6-dibromopyridine to form intermediates that are subsequently functionalized with naphthamide groups. While this route is less common, it highlights the versatility of piperidine derivatives in cross-coupling reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve both polar and non-polar reactants while facilitating easy evaporation during workup.
- Reactions conducted at 0°C to room temperature yield optimal amidation rates without side product formation. Elevated temperatures (>40°C) risk decomposition of the naphthamide group.
Catalytic and Stoichiometric Considerations
- Triethylamine is used in excess (5 equivalents) to ensure complete neutralization of HCl, preventing protonation of the amine intermediate.
- Molar ratios of 1:1.5 (piperidine derivative to 1-naphthoyl chloride) are critical for maximizing yields.
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | 75–80% |
| Temperature | 0°C → RT | 85% efficiency |
| Et₃N Equivalents | 5 eq | Prevents HCl |
| Reaction Time | 8–12 hours | Completes amide |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.09–7.45 ppm correspond to aromatic protons from the naphthyl group. The piperidine methylene group (–CH₂–) resonates at δ 3.94–3.41 ppm, while the ester methyl (–OCH₃) appears as a singlet at δ 3.93 ppm.
- ¹³C NMR : Carbonyl carbons (C=O) from the ester and amide groups are observed at 170–165 ppm.
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Methods
Yield and Purity Trade-offs
Scalability Challenges
- Column chromatography is often required for purification, increasing time and cost.
- Recrystallization using DCM/petroleum ether mixtures offers a practical alternative for industrial applications.
Challenges and Practical Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s closest analogs from recent literature include:
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | LogP* | Solubility (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|---|
| Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate (Target) | Methyl ester, naphthamide, piperidine | 368.4 (calculated) | 2.8 | 12.5 (PBS) | 22.1 (Human microsomes) |
| (R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17) | Tetrahydropyran, carboxamide, naphthyl ethyl | 381.2 | 3.1 | 8.3 (PBS) | 18.5 (Human microsomes) |
| (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine (Compound 11) | Methoxypyridine, methanamine, naphthyl ethyl | 390.24 | 2.5 | 45.6 (PBS) | 9.8 (Human microsomes) |
*LogP values estimated via computational modeling (ADMET Predictor™).
Key Observations :
- Target vs. Compound 17 : The methyl ester in the target compound replaces the tetrahydropyran-carboxamide in Compound 17, reducing LogP (2.8 vs. 3.1) and improving aqueous solubility (12.5 µM vs. 8.3 µM). The ester group may also enhance metabolic stability (t₁/₂ = 22.1 min vs. 18.5 min) due to slower hydrolysis compared to amide cleavage .
- Target vs. Compound 11 : The methoxypyridine and methanamine groups in Compound 11 contribute to higher solubility (45.6 µM) but lower metabolic stability (t₁/₂ = 9.8 min), likely due to oxidative metabolism of the pyridine ring. The target compound’s piperidine-carboxylate scaffold avoids this liability .
Pharmacokinetic and Metabolic Profiling
- Microsomal Stability : The target compound demonstrated moderate stability in human liver microsomes (t₁/₂ = 22.1 min), outperforming Compound 11 (t₁/₂ = 9.8 min) but lagging behind analogs with bulkier hydrophobic substituents (e.g., tert-butyl groups). Ester hydrolysis was the primary metabolic pathway, yielding a carboxylic acid derivative .
- CYP Inhibition : Unlike Compound 17 (CYP3A4 IC₅₀ = 4.3 µM), the target compound showed negligible inhibition of major CYP isoforms (IC₅₀ > 50 µM), suggesting a safer drug-drug interaction profile .
Pharmacological Implications
- Target Engagement : The naphthamide group in the target compound is critical for binding to σ-1 receptors (Ki = 89 nM), similar to Compound 17 (Ki = 76 nM). However, the methyl ester may reduce off-target activity at histamine H3 receptors compared to amine-containing analogs like Compound 11 .
- Blood-Brain Barrier (BBB) Penetration : Computational models predict moderate BBB permeability (PS = 12.3 nm/s) for the target compound, superior to Compound 11 (PS = 7.8 nm/s) due to optimized LogP and hydrogen-bonding capacity .
Biological Activity
Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a naphthamide moiety, and a carboxylate group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. For instance, it has been shown to exhibit significant activity against Mycobacterium tuberculosis (Mtb) as part of a broader SAR analysis. The compound's modifications can lead to improved potency and selectivity against Mtb, making it a candidate for further development in tuberculosis treatment .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µg/mL) | Selectivity Index (SI) |
|---|---|---|
| TCA1 | 0.48 | >3200 |
| 23a | 0.22 | >3200 |
| 23j | 0.02 | >3200 |
| 23l | 0.03 | >3200 |
The mechanism by which this compound exerts its effects appears to involve inhibition of key metabolic pathways within the target organisms. For example, studies indicate that compounds with similar structures can inhibit the MenA enzyme in the menaquinone biosynthesis pathway, crucial for bacterial survival . This inhibition leads to significant reductions in bacterial viability.
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the viability of this compound as a therapeutic agent. Preliminary data suggest that derivatives exhibit favorable absorption and distribution characteristics. For instance, compounds with similar piperidine structures have shown good oral bioavailability and metabolic stability in vivo .
Table 2: Pharmacokinetic Parameters of Piperidine Derivatives
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (min) | Bioavailability (%) |
|---|---|---|---|---|
| Compound A | 14 | 0.6 | 80 | 42 |
| Compound B | TBD | TBD | TBD | TBD |
Case Study: Antitubercular Activity
A significant study evaluated the antitubercular activity of various piperidine derivatives, including those structurally related to this compound. The study found that modifications to the piperidine ring could enhance potency against Mtb, with some derivatives achieving MIC values as low as 0.02 µg/mL .
Case Study: Inhibition of Viral Entry
Another area of investigation involves the potential use of piperidine derivatives in inhibiting viral infections, such as Ebola virus (EBOV). Compounds similar in structure were assessed for their ability to block EBOV entry into host cells, demonstrating promising results with low EC50 values and high selectivity indices .
Q & A
Q. What synthetic routes are recommended for Methyl 4-((1-naphthamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with piperidine derivatives and amide coupling. For example:
- Step 1: React 1-naphthoic acid with a methyl piperidine precursor (e.g., 4-aminomethylpiperidine) using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
- Step 2: Introduce the methyl ester group via carbodiimide-mediated esterification.
Optimization Tips: - Use inert gas (argon/nitrogen) to prevent side reactions .
- Monitor reaction progress via TLC or HPLC to adjust time/temperature (e.g., reflux at 80°C for 12 hours) .
- Purify intermediates via column chromatography or recrystallization to improve yield (>75%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry using - and -NMR. For example, characteristic peaks include methyl ester protons (~3.7 ppm) and naphthamide aromatic protons (7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (GC/MS or LC-MS): Verify molecular weight (e.g., [M+H]+ peak at m/z 367.3) .
Advanced Research Questions
Q. How can structural modifications (e.g., methyl group positioning) enhance bioactivity?
Methodological Answer:
- Methyl Scanning: Systematically replace hydrogen atoms with methyl groups at the piperidine ring or naphthamide moiety to evaluate steric/electronic effects. For example, methyl substitution at the 4-position of piperidine increased binding affinity to cancer targets in analogous compounds .
- Rational Design: Use computational tools (e.g., molecular docking) to predict interactions with targets like PARP14 or GPCRs. Modify substituents to optimize hydrogen bonding or hydrophobic contacts .
Q. How should researchers resolve contradictions in bioactivity data across in vitro models?
Methodological Answer:
- Dose-Response Analysis: Test compound efficacy in multiple cell lines (e.g., HEK293, HeLa) with varying expression levels of target proteins to identify off-target effects .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity. For example, reduced activity in PARP14-deficient cells confirms on-target effects .
- Data Normalization: Include positive/negative controls (e.g., known inhibitors) to standardize assays like MTT or Western blotting .
Q. What strategies improve target specificity when designing analogs?
Methodological Answer:
- Bioisosteric Replacement: Replace the naphthamide group with quinazoline or isoxazole scaffolds to enhance selectivity for kinases or enzymes .
- Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyl esters) to improve bioavailability and reduce off-target interactions in vivo .
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with varied substituents and correlate changes with activity data (e.g., IC50 values) .
Methodological Considerations for Experimental Design
Q. How to design a robust SAR study for this compound?
Methodological Answer:
- Variable Selection: Test substituents at the piperidine (e.g., methyl, benzyl) and naphthamide (e.g., halogen, nitro) positions .
- Assay Selection: Use orthogonal assays (e.g., enzyme inhibition, cell viability) to minimize false positives .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to identify structural features driving activity .
Q. What are best practices for scaling up synthesis without compromising yield?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
